molecular formula C14H10ClN3O2 B12716820 Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- CAS No. 88571-03-3

Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)-

Cat. No.: B12716820
CAS No.: 88571-03-3
M. Wt: 287.70 g/mol
InChI Key: JDGMCXKHIJAVKT-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties

Preparation Methods

The synthesis of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- can be achieved through various methods. One common approach involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound. . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as γ-aminobutyric acid (GABA) receptor agonists, which can produce sedative and hypnotic effects . Other derivatives may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- can be compared with other similar compounds, such as zolpidem and alpidem, which are also imidazo[1,2-a]pyridine derivatives . These compounds share similar biological activities but differ in their specific molecular structures and pharmacological profiles. For instance, zolpidem is widely used as a hypnotic agent for treating insomnia, while alpidem has been investigated for its anxiolytic properties . The unique structural features of imidazo(1,2-a)pyridine-3-acetic acid, 6-chloro-2-(2-pyridinyl)- contribute to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

88571-03-3

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)acetic acid

InChI

InChI=1S/C14H10ClN3O2/c15-9-4-5-12-17-14(10-3-1-2-6-16-10)11(7-13(19)20)18(12)8-9/h1-6,8H,7H2,(H,19,20)

InChI Key

JDGMCXKHIJAVKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)O

Origin of Product

United States

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